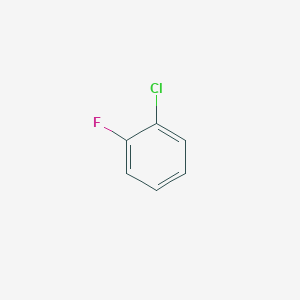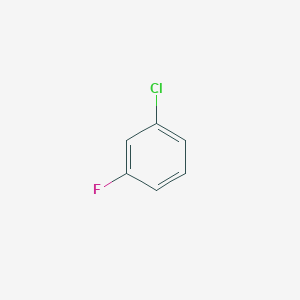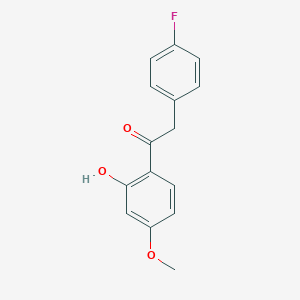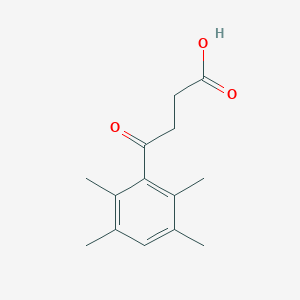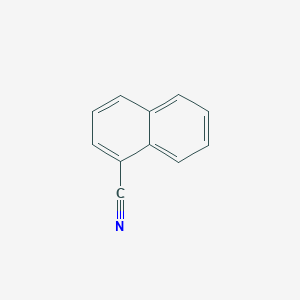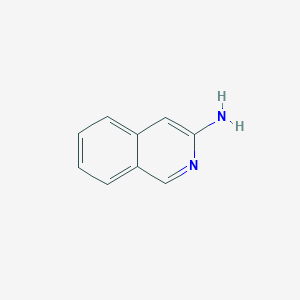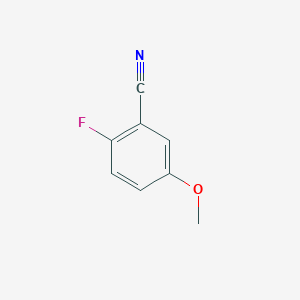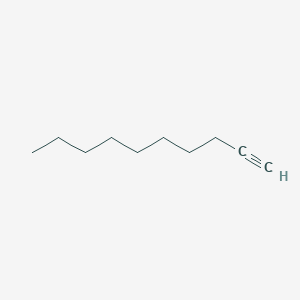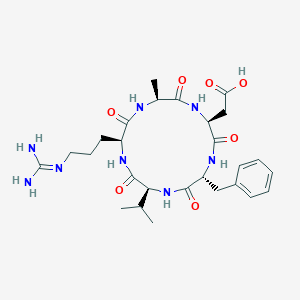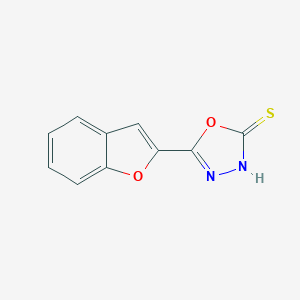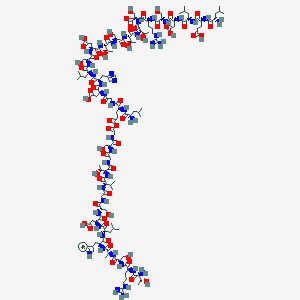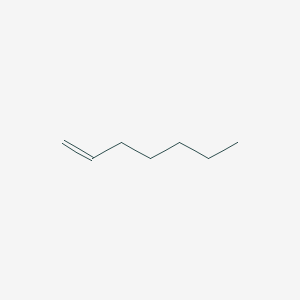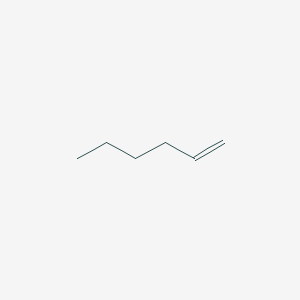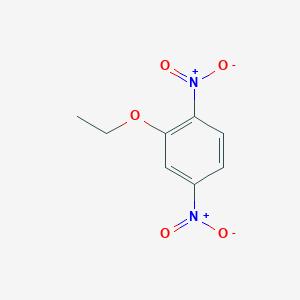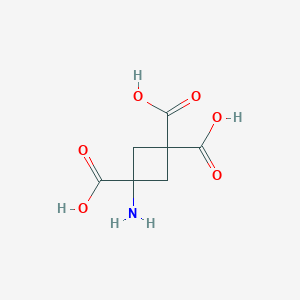
3-Aminocyclobutane-1,1,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminocyclobutane-1,1,3-tricarboxylic acid (ACBT) is a cyclic amino acid that has gained attention in recent years due to its unique chemical properties and potential applications in scientific research. ACBT is a tricarboxylic acid derivative that contains a cyclobutane ring and an amino group, which gives it a distinct structure compared to other amino acids.
Mécanisme D'action
The mechanism of action of 3-Aminocyclobutane-1,1,3-tricarboxylic acid is based on its ability to inhibit the enzyme aconitase. Aconitase is involved in the conversion of citrate to isocitrate in the citric acid cycle. 3-Aminocyclobutane-1,1,3-tricarboxylic acid binds to the iron-sulfur cluster of aconitase, leading to its inhibition. This inhibition results in an accumulation of citrate, which can have downstream effects on cellular metabolism.
Effets Biochimiques Et Physiologiques
3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to have several biochemical and physiological effects. Inhibition of aconitase by 3-Aminocyclobutane-1,1,3-tricarboxylic acid leads to an accumulation of citrate, which can have downstream effects on cellular metabolism. Citrate has been shown to have anti-inflammatory and antioxidant effects, and it can also regulate gene expression. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has also been shown to have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Aminocyclobutane-1,1,3-tricarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of aconitase, which makes it a useful tool for studying the citric acid cycle. 3-Aminocyclobutane-1,1,3-tricarboxylic acid also has potential applications as a therapeutic agent, which makes it a promising compound for drug development. One limitation is that 3-Aminocyclobutane-1,1,3-tricarboxylic acid is a relatively new compound, and its biological effects are not fully understood. Another limitation is that 3-Aminocyclobutane-1,1,3-tricarboxylic acid can be difficult and expensive to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 3-Aminocyclobutane-1,1,3-tricarboxylic acid. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its effects on cellular metabolism and gene expression. Additionally, further optimization of the synthesis method for 3-Aminocyclobutane-1,1,3-tricarboxylic acid could lead to increased availability and lower costs, which could facilitate further research on this compound.
Conclusion:
In conclusion, 3-Aminocyclobutane-1,1,3-tricarboxylic acid is a cyclic amino acid that has unique chemical properties and potential applications in scientific research. The synthesis of 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been optimized in recent years, and several methods have been developed to improve the yield and purity of the compound. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to be a potent inhibitor of the enzyme aconitase, which has downstream effects on cellular metabolism. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has potential applications as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the biological effects of 3-Aminocyclobutane-1,1,3-tricarboxylic acid and its potential applications in scientific research.
Méthodes De Synthèse
3-Aminocyclobutane-1,1,3-tricarboxylic acid can be synthesized through a multistep process using readily available starting materials. The first step involves the preparation of cyclobutanone, which is then reacted with malonic acid to form a diester. The diester is then hydrolyzed to form a dicarboxylic acid, which is further reacted with ammonia to form 3-Aminocyclobutane-1,1,3-tricarboxylic acid. The synthesis of 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been optimized in recent years, and several methods have been developed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to have potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been found to be a potent inhibitor of the enzyme aconitase, which is involved in the citric acid cycle. This inhibition leads to an accumulation of citrate, which can have downstream effects on cellular metabolism. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has also been shown to have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Propriétés
Numéro CAS |
129287-89-4 |
|---|---|
Nom du produit |
3-Aminocyclobutane-1,1,3-tricarboxylic acid |
Formule moléculaire |
C7H9NO6 |
Poids moléculaire |
203.15 g/mol |
Nom IUPAC |
3-aminocyclobutane-1,1,3-tricarboxylic acid |
InChI |
InChI=1S/C7H9NO6/c8-7(5(13)14)1-6(2-7,3(9)10)4(11)12/h1-2,8H2,(H,9,10)(H,11,12)(H,13,14) |
Clé InChI |
WINNSZGETYTYAM-UHFFFAOYSA-N |
SMILES |
C1C(CC1(C(=O)O)N)(C(=O)O)C(=O)O |
SMILES canonique |
C1C(CC1(C(=O)O)N)(C(=O)O)C(=O)O |
Synonymes |
1,1,3-Cyclobutanetricarboxylicacid,3-amino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



